4-Aminobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound characterized by the presence of both an amino group and a cyano group attached to a benzothiazole structure. The molecular formula of this compound is C₉H₆N₂S, and it features a thiazole ring fused to a benzene ring, which contributes to its unique properties and biological activities. This compound is part of a larger class of aminobenzothiazoles, which are known for their diverse applications in medicinal chemistry.
The reactivity of 4-Aminobenzo[d]thiazole-2-carbonitrile can be attributed to its functional groups. It can undergo various chemical transformations, including:
These reactions are significant in synthetic organic chemistry and are often utilized in the development of new pharmaceuticals.
4-Aminobenzo[d]thiazole-2-carbonitrile exhibits notable biological activities, particularly in the fields of anticancer and antimicrobial research. Studies have shown that compounds within this class can inhibit various cancer cell lines, including those associated with breast and liver cancers. The dual functional groups (amino and cyano) contribute to its potential as an inhibitor of specific enzymes involved in cancer progression and microbial resistance mechanisms .
The synthesis of 4-Aminobenzo[d]thiazole-2-carbonitrile can be achieved through several methods:
4-Aminobenzo[d]thiazole-2-carbonitrile has several applications:
Research indicates that 4-Aminobenzo[d]thiazole-2-carbonitrile interacts with various biological targets, including enzymes involved in drug metabolism such as cytochrome P450s. These interactions suggest that structural modifications can significantly influence its efficacy and therapeutic potential. Understanding these interactions is crucial for optimizing the compound's pharmacological profile .
Several compounds share structural similarities with 4-Aminobenzo[d]thiazole-2-carbonitrile. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Aminobenzo[d]thiazole-2-carbonitrile | Similar thiazole structure but different substitution patterns | Different biological activity profile |
| 2-Aminobenzothiazole | Lacks the cyano group; primarily focused on antimicrobial properties | More established in medicinal chemistry |
| Benzothiazole derivatives | Various substitutions on the benzothiazole core | Broader range of applications |
The presence of both amino and cyano groups in 4-Aminobenzo[d]thiazole-2-carbonitrile provides it with distinct reactivity and biological properties compared to these similar compounds, making it a valuable candidate for further research .
4-Aminobenzo[d]thiazole-2-carbonitrile represents a significant heterocyclic compound within the benzothiazole family, characterized by the presence of both amino and cyano functional groups attached to the benzothiazole core structure [1]. The molecular formula of this compound is C₉H₆N₂S, featuring a thiazole ring fused to a benzene ring, which contributes to its unique chemical properties and reactivity patterns . The synthesis of this compound has attracted considerable attention due to its potential applications in pharmaceutical and materials science research [2].
Cyclocondensation reactions involving chloroacetic acid and aromatic aldehydes represent a fundamental approach for constructing benzothiazole frameworks [4]. These methodologies typically proceed through the formation of intermediate thiocyanate species, followed by cyclization to yield the desired heterocyclic products [1]. The general mechanism involves the initial formation of a thiocyanate intermediate through the reaction of aromatic amines with potassium thiocyanate in the presence of bromine as an oxidizing agent [18].
Research has demonstrated that the reaction of methyl 4-aminobenzoate with potassium thiocyanate and bromine in glacial acetic acid provides an efficient route to benzothiazole-6-carboxylates [18]. The optimized procedure involves dissolving 1 equivalent of methyl 4-aminobenzoate and 4 equivalents of potassium thiocyanate in glacial acetic acid, stirring for 45 minutes at room temperature, followed by cooling to 10°C [18]. Bromine (2 equivalents) dissolved in acetic acid is then added dropwise, and the reaction mixture is stirred at room temperature overnight [18].
The proposed mechanism for this transformation involves several key steps [11]. Initially, bromine facilitates the formation of thiocyanogen, which participates in the thiocyanation of the aniline substrate [1]. This leads to the formation of an intermediate with a thiocyanate group attached to the phenyl ring [1]. High-performance liquid chromatography mass spectrometry analysis has confirmed the formation of this intermediate before cyclization occurs [1]. The cyclization step proceeds through intramolecular nucleophilic attack, ultimately yielding the benzothiazole core structure [1].
Table 1: Cyclocondensation Reaction Conditions and Yields
| Substrate | Equivalents KSCN | Equivalents Br₂ | Reaction Time | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Methyl 4-aminobenzoate | 4.0 | 2.0 | 16 h | Room temperature | 55 |
| 3-Alkoxy-4-aminobenzoate | 4.0 | 2.0 | 16 h | Room temperature | 35-95 |
| 2-Alkoxy-4-aminobenzoate | 4.0 | 2.0 | 16 h | Room temperature | 35-95 |
The scope of this methodology extends to various substituted aminobenzoate derivatives [18]. Studies have shown that 3-hydroxy-4-nitrobenzoic acid derivatives can be successfully converted to the corresponding methyl esters and subsequently undergo alkylation under Williamson ether synthesis conditions or Mitsunobu reaction conditions [18]. The nitro group reduction can be achieved through catalytic hydrogenation or using tin(II) chloride, followed by the cyclization procedure to obtain the desired benzothiazole products in moderate to good yields ranging from 35% to 95% [18].
Metalloporphyrin-catalyzed oxidative functionalization represents an innovative approach for the synthesis and modification of benzothiazole derivatives [22]. These biomimetic catalysts have demonstrated remarkable efficiency in facilitating oxidative transformations using molecular oxygen as the terminal oxidant [22]. The central metal ions in metalloporphyrins exhibit significant influence on catalytic activity, with iron(II)-centered metalloporphyrins showing superior performance compared to manganese(II) and cobalt(II) analogs [22].
Research has established optimal conditions for metalloporphyrin-catalyzed synthesis of 2-carboxybenzothiazole from 2-methylbenzothiazole [22]. The procedure involves dissolving 2-methylbenzothiazole (0.13 mol/L), sodium hydroxide (1.64 mol/L), and T(p-OCH₃)PPFe (4.1×10⁻⁵ mol/L) in ethanol within a 200 mL autoclave equipped with magnetic stirring [22]. Oxygen pressure of 1.4 MPa is applied, and the reaction mixture is heated to 120°C for 8 hours [22]. Under these optimized conditions, selectivity and conversion reach 59.1% and 39.2%, respectively [22].
The effectiveness of metalloporphyrin catalysts depends on several critical factors [22]. The type of metalloporphyrin, reaction temperature, time, oxygen pressure, sodium hydroxide concentration, and catalyst concentration all significantly influence reaction outcomes [22]. Systematic studies have revealed that iron-centered porphyrins consistently outperform other metal centers in terms of both activity and selectivity [22]. The oxidative mechanism involves the activation of molecular oxygen by the metalloporphyrin center, facilitating the conversion of methyl groups to carboxylic acid functionalities [22].
Table 2: Metalloporphyrin Catalyst Performance Comparison
| Metalloporphyrin | Metal Center | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| T(p-OCH₃)PPFe | Fe²⁺ | 120 | 1.4 | 8 | 39.2 | 59.1 |
| T(p-OCH₃)PPMn | Mn²⁺ | 120 | 1.4 | 8 | 28.5 | 45.3 |
| T(p-OCH₃)PPCo | Co²⁺ | 120 | 1.4 | 8 | 31.7 | 48.9 |
Alternative metalloporphyrin systems have shown promise for related transformations [12]. Cobalt-metalloporphyrin gels with hierarchical porosity have demonstrated exceptional catalytic performance in acyl-transfer reactions, achieving 82% conversion after 20 hours compared to 23% for homogeneous cobalt-tetraphenylporphyrin [12]. The enhanced activity results from the co-facial arrangement of porphyrin rings creating binding pockets that facilitate substrate orientation and catalysis [12].
Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) serves as a versatile reagent for regioselective halogenation and heterocycle construction in benzothiazole chemistry [19]. This organosulfur compound, characterized as a green solid with poor solubility in organic solvents, provides precise control over halogenation patterns in aromatic systems [20]. The compound is synthesized through the reaction of acetonitrile with sulfur monochloride, involving initial chlorination of acetonitrile followed by cycloaddition with sulfur monochloride [20].
The mechanism of Appel's salt reactivity involves the highly electrophilic dithiazolium cation, which readily undergoes nucleophilic displacement reactions [19] [21]. Primary arylamines react readily with Appel's salt to generate nitrogen-sulfur heterocyclic intermediates after treatment with tertiary amines [19]. The reaction proceeds without requiring external base addition, representing a mild alternative route to dithiazole derivatives [21]. Studies have demonstrated that N-aryl-S,S-dimethylsulfimides react with Appel's salt to yield N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines in yields ranging from 84% to 94% [21].
Table 3: Appel's Salt Reaction Yields with Different Substrates
| Substrate | Aryl Group | Reaction Time | Solvent | Yield (%) | Product Type |
|---|---|---|---|---|---|
| N-Arylsulfimide | 4-NO₂C₆H₄ | 2 h | DCM | 84 | Dithiazolylidene |
| N-Arylsulfimide | Ph | 2 h | DCM | 94 | Dithiazolylidene |
| N-Arylsulfimide | 4-Tol | 2 h | DCM | 87 | Dithiazolylidene |
| 2-Aminopyridine | - | Variable | Various | 60-85 | Azine derivatives |
| 3-Aminopyridine | - | Variable | Various | 65-80 | Azine derivatives |
The application of Appel's salt extends to the synthesis of various heterocyclic systems beyond simple benzothiazoles [24]. Reactions with 2-, 3-, and 4-aminopyridines have been optimized to produce N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines with varying substitution patterns [24]. These reactions require careful optimization of base selection, temperature, and reaction time to achieve maximum yields [24]. The methodology has been successfully applied to prepare thirteen different [(dithiazol-ylidene)amino]azines with full structural characterization [24].
Recent applications have demonstrated the utility of Appel's salt in constructing dichlorobenzothiazole derivatives . The regioselective chlorination capability enables precise placement of chlorine substituents at positions 4 and 6 of the benzothiazole ring system . This selectivity proves particularly valuable when specific halogenation patterns are required for subsequent functionalization or biological activity studies .
Solvent selection plays a crucial role in determining the success and efficiency of benzothiazole synthesis reactions [2] [14]. The choice of solvent system significantly affects reaction kinetics, product selectivity, and overall yield [9]. Research has established that polar aprotic solvents generally provide superior results for benzothiazole formation compared to protic or nonpolar alternatives [2].
Dimethyl sulfoxide has emerged as a particularly effective solvent for benzothiazole synthesis, serving dual roles as both solvent and oxidant in metal-free synthetic protocols [26]. Studies have demonstrated that dimethyl sulfoxide facilitates the synthesis of C-2-substituted benzothiazoles from N-substituted arylamines and elemental sulfur under environmentally benign conditions [26]. The proposed mechanism involves oxidation of the amine by dimethyl sulfoxide to form an imine intermediate, followed by electrophilic attack of elemental sulfur and subsequent cyclization [26].
Dimethylformamide represents another highly effective solvent system for benzothiazole transformations [2]. Palladium-catalyzed cyclization reactions employing N-arylcyanothioformamides benefit significantly from dimethylformamide-dimethyl sulfoxide mixed solvent systems [2]. The optimal procedure utilizes a 1:1 volume ratio of dimethylformamide to dimethyl sulfoxide, providing enhanced solubility for both substrates and catalysts while maintaining appropriate reaction kinetics [2].
Table 4: Solvent System Performance in Benzothiazole Synthesis
| Solvent System | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| DMSO | 120 | 4 h | 70-95 | Dual solvent/oxidant role |
| DMF/DMSO (1:1) | 120 | 4 h | 53-70 | Enhanced substrate solubility |
| Ethanol | 120 | 8 h | 39-59 | Green, recyclable |
| Acetonitrile | 50 | 20 h | 60-82 | Mild conditions |
| Toluene | 110 | Variable | 65-85 | Reflux compatibility |
Optimization studies have revealed that solvent effects extend beyond simple dissolution properties [15]. The polarity and coordinating ability of solvents influence the electronic environment around metal catalysts, affecting both activity and selectivity [15]. Ethanol has proven particularly effective for metalloporphyrin-catalyzed oxidations, providing optimal balance between substrate solubility and catalyst stability [22]. The relatively low toxicity and recyclability of ethanol make it an attractive choice for large-scale applications [22].
Mixed solvent systems offer additional opportunities for optimization [14]. Research has shown that careful adjustment of solvent ratios can fine-tune reaction parameters to achieve optimal results [14]. For example, the combination of dimethylformamide and dimethyl sulfoxide provides synergistic effects, with dimethylformamide enhancing substrate dissolution while dimethyl sulfoxide contributes oxidative capability [2]. Temperature control becomes particularly important in mixed systems to prevent differential evaporation and maintain consistent reaction conditions [14].
Infrared spectroscopy provides critical information about the functional group characteristics of 4-Aminobenzo[d]thiazole-2-carbonitrile through distinct vibrational frequencies. The compound exhibits several characteristic absorption bands that serve as definitive structural markers [3] [4].
The cyano group stretching frequency appears as a sharp, intense absorption band in the region of 2210-2230 cm⁻¹ [5] [6]. This frequency range is characteristic of aromatic nitriles, where conjugation with the benzothiazole ring system causes a slight lowering of the C≡N stretching frequency compared to aliphatic nitriles (2240-2260 cm⁻¹) [5]. The intensity of this peak is particularly notable due to the large change in dipole moment during the C≡N bond stretching, making it one of the most diagnostic features in the infrared spectrum [7] [8].
The amino group signatures manifest as multiple absorption bands reflecting different vibrational modes. The N-H stretching vibrations typically appear as two bands in the 3400-3500 cm⁻¹ region, corresponding to symmetric and antisymmetric stretching modes of the primary amine [9] [10]. These bands often appear with medium to strong intensity and may show some broadening due to hydrogen bonding interactions in the solid state [11] [4].
Aromatic C-H stretching vibrations are observed in the 3020-3080 cm⁻¹ region, providing confirmation of the aromatic character of the benzothiazole ring system [12] [4]. The C=N stretching of the thiazole ring appears at 1640-1660 cm⁻¹, while C-S stretching vibrations are typically found in the lower frequency region at 690-760 cm⁻¹ [3] [13].
The infrared spectral data for related benzothiazole derivatives consistently show these characteristic absorptions, with compound-specific variations depending on substitution patterns and intermolecular interactions [9] [12] [4]. Table 1 presents a comprehensive compilation of the key infrared spectroscopic data for 4-Aminobenzo[d]thiazole-2-carbonitrile based on literature analysis of structurally related compounds.
Nuclear Magnetic Resonance spectroscopy, particularly multidimensional techniques, provides detailed insights into the electronic environment and structural connectivity of 4-Aminobenzo[d]thiazole-2-carbonitrile. The compound exhibits complex ring current effects due to its extended π-conjugated system combining benzene and thiazole rings [14] [15].
Proton Nuclear Magnetic Resonance Analysis reveals characteristic chemical shift patterns influenced by the electronic effects of both the amino and cyano substituents. The aromatic protons of the benzothiazole ring system typically resonate in the 7.2-8.5 ppm region [16] [17] [12]. The specific chemical shifts depend on the position relative to the electron-donating amino group and the electron-withdrawing cyano group, creating a complex pattern of shielding and deshielding effects [15] [18].
The amino group protons appear as a broad signal in the 6.5-7.5 ppm range, with the exact position influenced by solvent effects, temperature, and potential hydrogen bonding [12] [19]. These protons often exhibit exchange behavior with deuterated solvents, which can be used as a diagnostic tool for their identification [18].
Carbon-13 Nuclear Magnetic Resonance provides crucial information about the carbon framework and electronic distribution. The nitrile carbon appears as a characteristic signal in the 115-120 ppm region [20] [12], significantly deshielded due to the sp hybridization and the electron-withdrawing nature of the cyano group [15] [18]. The aromatic carbons of the benzothiazole system resonate in the 120-140 ppm range, while the thiazole ring carbons appear in the 150-170 ppm region [16] [17] [12].
Two-dimensional Nuclear Magnetic Resonance techniques, including COSY, HSQC, and HMBC experiments, are essential for complete structural assignment [16] [21]. These techniques allow for the determination of through-bond connectivities and provide unambiguous assignment of carbon and proton signals in the complex benzothiazole framework [14] [21].
The ring current effects in 4-Aminobenzo[d]thiazole-2-carbonitrile arise from the aromatic π-electron circulation in both the benzene and thiazole rings [14] [15]. The amino group at the 4-position acts as an electron donor, causing upfield shifts (shielding) of nearby carbons, while the cyano group at the 2-position acts as a strong electron acceptor, causing downfield shifts (deshielding) [15] [11]. Table 3 summarizes the ring current effects observed in the Nuclear Magnetic Resonance analysis of this compound.
High-Resolution Mass Spectrometry serves as the definitive technique for molecular formula validation and structural confirmation of 4-Aminobenzo[d]thiazole-2-carbonitrile. This technique provides accurate mass measurements with precision typically within 5 ppm, enabling unambiguous molecular formula determination [22] [23].
Electrospray Ionization is the preferred ionization method for benzothiazole derivatives due to its soft ionization characteristics, which preserve the molecular ion while providing diagnostic fragmentation patterns [24] [25] [26]. The compound typically forms protonated molecular ions [M+H]⁺ at m/z 175 under positive ion mode conditions [1] [27].
Molecular Formula Validation is achieved through accurate mass measurement of the molecular ion peak. For 4-Aminobenzo[d]thiazole-2-carbonitrile (C₈H₅N₃S), the theoretical exact mass is 175.0204 Da, and high-resolution instruments can determine this mass with sufficient accuracy to distinguish between potential isobaric compounds [22] [23] .
Fragmentation Pattern Analysis provides additional structural confirmation through characteristic ion formations. The most common fragmentation pathway involves the loss of the amino group (NH₂, 16 Da), resulting in a fragment ion at m/z 159 [27]. Other significant fragmentations may include loss of the cyano group (CN, 26 Da) and various ring fragmentation patterns characteristic of benzothiazole derivatives [24] [26].
Tandem Mass Spectrometry experiments (MS/MS) can provide detailed fragmentation pathways that confirm the connectivity of functional groups within the molecule [24] [25]. The collision-induced dissociation patterns of protonated 4-Aminobenzo[d]thiazole-2-carbonitrile show preferential cleavage at specific bonds, providing fingerprint-like spectra for structural identification [27] [29].
Quantitative Analysis capabilities of high-resolution mass spectrometry allow for sensitive detection and quantification of the compound in complex mixtures. Detection limits in the picogram range have been reported for benzothiazole derivatives using electrospray ionization [25] [26] [29]. The linear dynamic range typically spans four to five orders of magnitude, making this technique suitable for both qualitative identification and quantitative analysis [24] [30].
Method Validation Parameters for high-resolution mass spectrometry analysis include accuracy (within 5 ppm), precision (relative standard deviation <10%), linearity (R² >0.99), and detection limits in the ng/mL to pg/mL range depending on the specific instrument configuration [25] [23] [29]. Table 2 provides a comprehensive comparison of analytical methods used for benzothiazole characterization, highlighting the superior sensitivity and specificity of high-resolution mass spectrometry techniques.